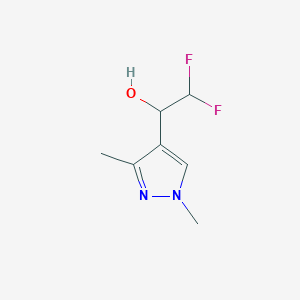
1-(1,3-Dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethanone” is a heterocyclic organic compound . It has a molecular weight of 138.17 and a molecular formula of C7H10N2O . It’s used for experimental and research purposes .
Synthesis Analysis
The synthesis of a similar compound, “(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone”, has been reported . The preparation of this compound consists of acylation of 5-chloro-1,3-dimethylpyrazole (prepared from chlorination of 1,3-dimethyl-5-pyrazolone) by 2-fluorobenzoyl chloride .Molecular Structure Analysis
The molecular structure of “1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethanone” includes a pyrazole ring with two methyl groups attached to it . The InChI key for this compound is BRJHIUPNDYVERF-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethanone” include a melting point of 44-45°C . It’s a powder at room temperature .Applications De Recherche Scientifique
Synthesis and Characterization in Inorganic Chemistry
- Metallomacrocyclic Palladium(II) Complexes : Utilization of hybrid pyrazole ligands, similar to 1-(1,3-Dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanol, for synthesizing palladium(II) complexes. These complexes show varying structures based on the solvent used, showcasing monomeric or dimeric forms (Guerrero et al., 2008).
Luminescent Properties in Chemistry
- Eu(III) and Gd(III) Complexes : Creation of neutral complexes involving Eu(III) and Gd(III) with heterocyclic diketones, exhibiting notable optical and luminescent properties. This process parallels the potential use of this compound in similar luminescent studies (Taidakov et al., 2013).
Structure Analysis in Chemical Engineering
- Performance Analysis : Investigating the structure and performance of related compounds, like 3,4-dimethyl-1H-yl-pyrazole, using various spectroscopic techniques. This is closely related to the structural analysis of this compound (Ding Dong-ge, 2009).
Synthetic Chemistry
- Synthesis of Pyrazole Derivatives : Demonstrating the efficient synthesis of pyrazole derivatives, which could include structures similar to this compound. These derivatives offer a range of potential applications in various fields of chemistry (Hote et al., 2014).
Reactivity and Molecular Studies
- Bipyrazole Derivatives and Corrosion Inhibitors : Theoretical study using density functional theory (DFT) to analyze the reactivity and potential activity of bipyrazole derivatives as corrosion inhibitors. Such studies can be insightful for understanding the reactivity of this compound in similar contexts (Wang et al., 2006).
Photoreactions and Organic Chemistry
- Photoreactions of Pyrazolones : Exploring photoreactions of compounds like 3,5-dihydro-3,5-dimethyl-3,5-diaryl-4H-pyrazol-4-ones, which can serve as potential precursors for various organic structures. This has implications for the study of photoreactive properties of this compound (Moiseev et al., 2007).
Propriétés
IUPAC Name |
1-(1,3-dimethylpyrazol-4-yl)-2,2-difluoroethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2N2O/c1-4-5(3-11(2)10-4)6(12)7(8)9/h3,6-7,12H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZGHZDKZMZCECO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(C(F)F)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


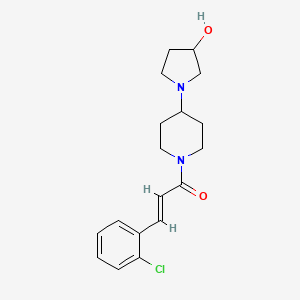

![1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane dihydrochloride](/img/structure/B2358223.png)
![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide](/img/structure/B2358224.png)
![2-(4-methoxyphenyl)-3-(methylsulfanyl)-N~8~-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2358225.png)
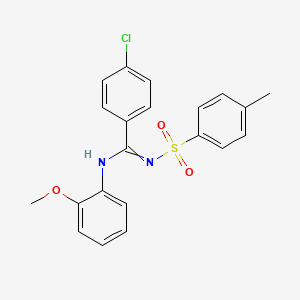
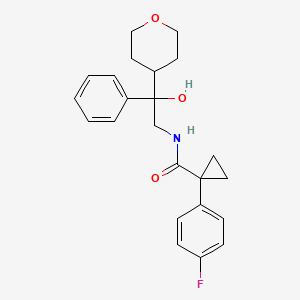
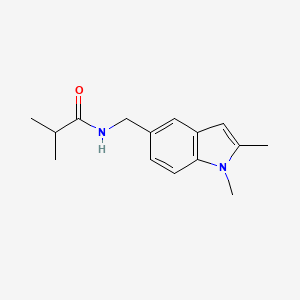
![N-(3-chlorophenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2358233.png)
![2-Chloro-N-[(1-phenyltriazol-4-yl)methyl]propanamide](/img/structure/B2358235.png)
![5-Chloro-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-oxo-1H-pyridine-3-carboxamide](/img/structure/B2358236.png)

![2-(4-fluorophenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2358240.png)